

Spectroscopic Profile of 4-Aminoisoxazole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminoisoxazole hydrochloride** ($C_3H_5ClN_2O$, MW: 120.54). Due to the limited availability of specific experimental spectra for this particular salt in public databases, this document presents expected spectroscopic characteristics based on the analysis of the free base, 4-Aminoisoxazole, and related isoxazole derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of **4-Aminoisoxazole hydrochloride** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-Aminoisoxazole hydrochloride**. These values are predicted based on the compound's structure and data from analogous compounds.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.5 - 9.0	Singlet	1H	H-5 (Isoxazole ring)
~7.0 - 7.5	Singlet	1H	H-3 (Isoxazole ring)
~5.0 - 6.0	Broad Singlet	3H	-NH ₃ ⁺

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160 - 165	C-5 (Isoxazole ring)
~150 - 155	C-3 (Isoxazole ring)
~100 - 105	C-4 (Isoxazole ring)

Solvent: D₂O or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (primary amine salt)
3100 - 3000	Medium	C-H stretch (aromatic)
1650 - 1600	Medium	N-H bend (primary amine salt)
1580 - 1450	Strong	C=N and C=C stretch (isoxazole ring)
1400 - 1300	Medium	C-N stretch
1200 - 1000	Strong	C-O stretch (isoxazole ring)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
85.04	[M+H] ⁺ (of free base)
84.03	[M] ⁺ (of free base)

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the data will reflect the mass of the free base, 4-Aminoisoxazole.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of **4-Aminoisoxazole hydrochloride** by identifying the chemical environment of its protons and carbon atoms.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Aminoisoxazole hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.

- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
 - A relaxation delay of 2-5 seconds is recommended.
 - The chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Aminoisoxazole hydrochloride**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **4-Aminoisoxazole hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
 - Place the mixture into a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[1\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.

- The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

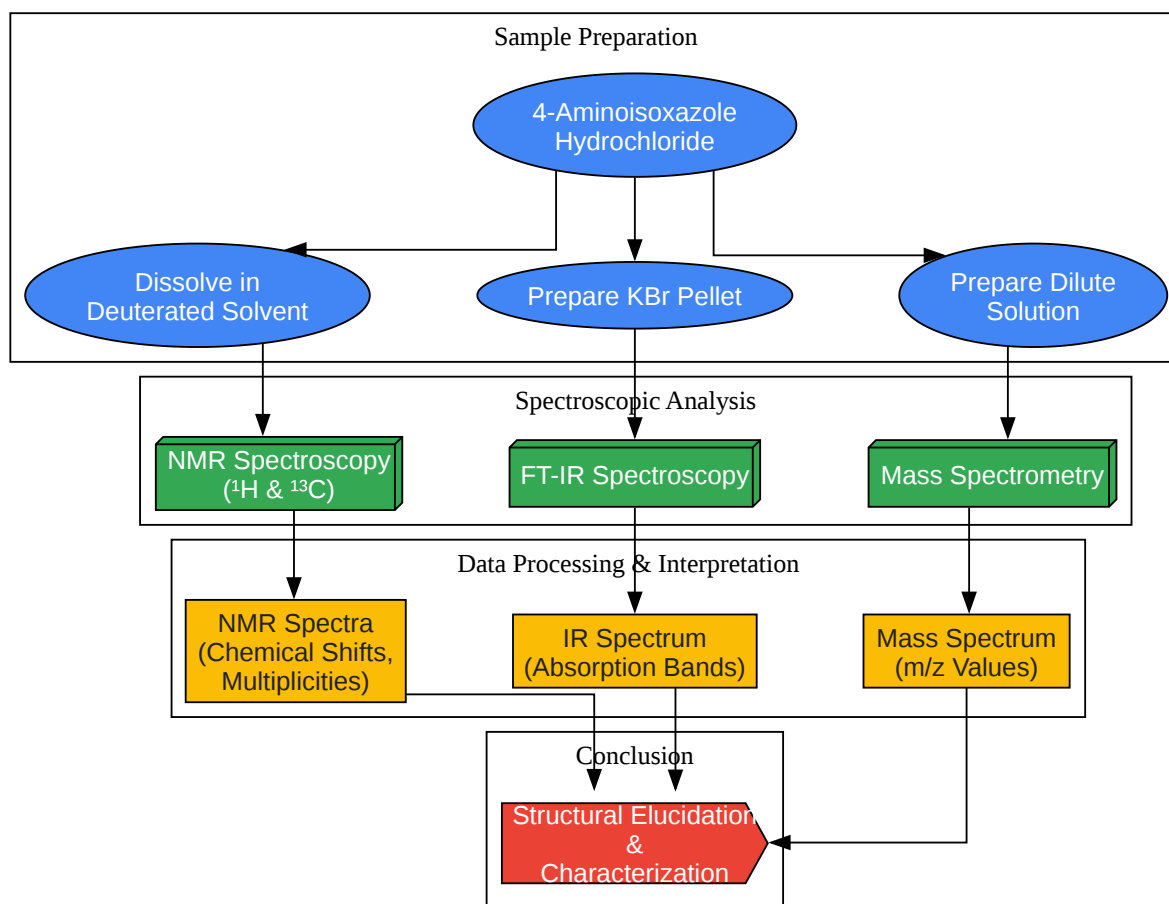
Objective: To determine the molecular weight of the free base of the compound and to study its fragmentation pattern.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **4-Aminoisoxazole hydrochloride** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water. [\[2\]](#)
 - Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ for analysis. [\[2\]](#)
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
- Data Acquisition:
 - Infuse the sample solution into the ion source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 50-500).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Aminoisoxazole hydrochloride**.



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Caption: General workflow for spectroscopic analysis.

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